molecular formula C27H21Cl2N B12543481 N,N-Bis(3-chlorophenyl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 142908-30-3

N,N-Bis(3-chlorophenyl)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No.: B12543481
CAS No.: 142908-30-3
M. Wt: 430.4 g/mol
InChI Key: XOXQXQXULFEIKZ-UHFFFAOYSA-N
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Description

N,N-Bis(3-chlorophenyl)-9,9-dimethyl-9H-fluoren-2-amine is a complex organic compound characterized by its unique structure, which includes two 3-chlorophenyl groups and a 9,9-dimethyl-9H-fluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(3-chlorophenyl)-9,9-dimethyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-chloroaniline with 9,9-dimethyl-9H-fluoren-2-yl chloride under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(3-chlorophenyl)-9,9-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N,N-Bis(3-chlorophenyl)-9,9-dimethyl-9H-fluoren-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N,N-Bis(3-chlorophenyl)-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(3-chlorophenyl)formamidine
  • N,N-Bis(3,4-dichlorophenyl)formamidine
  • N,N-Bis(3-chlorophenyl)urea

Uniqueness

N,N-Bis(3-chlorophenyl)-9,9-dimethyl-9H-fluoren-2-amine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its 9,9-dimethyl-9H-fluorene moiety provides rigidity and stability, making it suitable for applications in materials science and organic electronics.

Properties

CAS No.

142908-30-3

Molecular Formula

C27H21Cl2N

Molecular Weight

430.4 g/mol

IUPAC Name

N,N-bis(3-chlorophenyl)-9,9-dimethylfluoren-2-amine

InChI

InChI=1S/C27H21Cl2N/c1-27(2)25-12-4-3-11-23(25)24-14-13-22(17-26(24)27)30(20-9-5-7-18(28)15-20)21-10-6-8-19(29)16-21/h3-17H,1-2H3

InChI Key

XOXQXQXULFEIKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC(=CC=C4)Cl)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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